molecular formula C16H15ClO2 B3023759 4'-Chloro-3-(3-methoxyphenyl)propiophenone CAS No. 898774-70-4

4'-Chloro-3-(3-methoxyphenyl)propiophenone

Cat. No.: B3023759
CAS No.: 898774-70-4
M. Wt: 274.74 g/mol
InChI Key: BZXUSBHTLNEYPB-UHFFFAOYSA-N
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Description

4’-Chloro-3-(3-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H15ClO2 It is a derivative of propiophenone, characterized by the presence of a chloro group at the 4’ position and a methoxy group at the 3 position of the phenyl ring

Mechanism of Action

Target of Action

The primary targets of 4’-Chloro-3-(3-methoxyphenyl)propiophenone are currently unknown. This compound is a derivative of propiophenone , which is an aryl ketone

Biochemical Pathways

Propiophenone derivatives have been used in the synthesis of various bioactive compounds , suggesting that they may affect multiple biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3-(3-methoxyphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-methoxybenzoyl chloride with 4-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 4’-Chloro-3-(3-methoxyphenyl)propiophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products

    Oxidation: Formation of 4’-Chloro-3-(3-methoxyphenyl)benzoic acid.

    Reduction: Formation of 4’-Chloro-3-(3-methoxyphenyl)propanol.

    Substitution: Formation of 4’-Amino-3-(3-methoxyphenyl)propiophenone or 4’-Thio-3-(3-methoxyphenyl)propiophenone.

Scientific Research Applications

4’-Chloro-3-(3-methoxyphenyl)propiophenone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Chloro-3-(4-methoxyphenyl)propiophenone
  • 3-(4-Chlorophenyl)-3-(3-methoxyphenyl)propiophenone
  • 4’-Chloro-3-(2-methoxyphenyl)propiophenone

Uniqueness

4’-Chloro-3-(3-methoxyphenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific reactivity and interactions are required.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-19-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(17)9-7-13/h2-4,6-9,11H,5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXUSBHTLNEYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644225
Record name 1-(4-Chlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-70-4
Record name 1-(4-Chlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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